

Spectroscopic Profile and Technical Guide: (E)-beta-Bromostyrene

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Compound of Interest

Compound Name: *beta-Bromostyrene*

CAS No.: 103-64-0

Cat. No.: B092767

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CAS: 103-64-0 | Formula:

| MW: 183.05 g/mol [1]

Executive Summary

(E)-**beta-Bromostyrene** is a critical vinyl halide intermediate, widely employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) to introduce styryl motifs into complex pharmacophores. Unlike its cis (Z) counterpart, the (E) isomer is thermodynamically favored and retains the trans geometry of the parent cinnamic acid derivatives often used in its synthesis.

Precise spectroscopic characterization is non-negotiable; contamination with the (Z) isomer or the geminal (

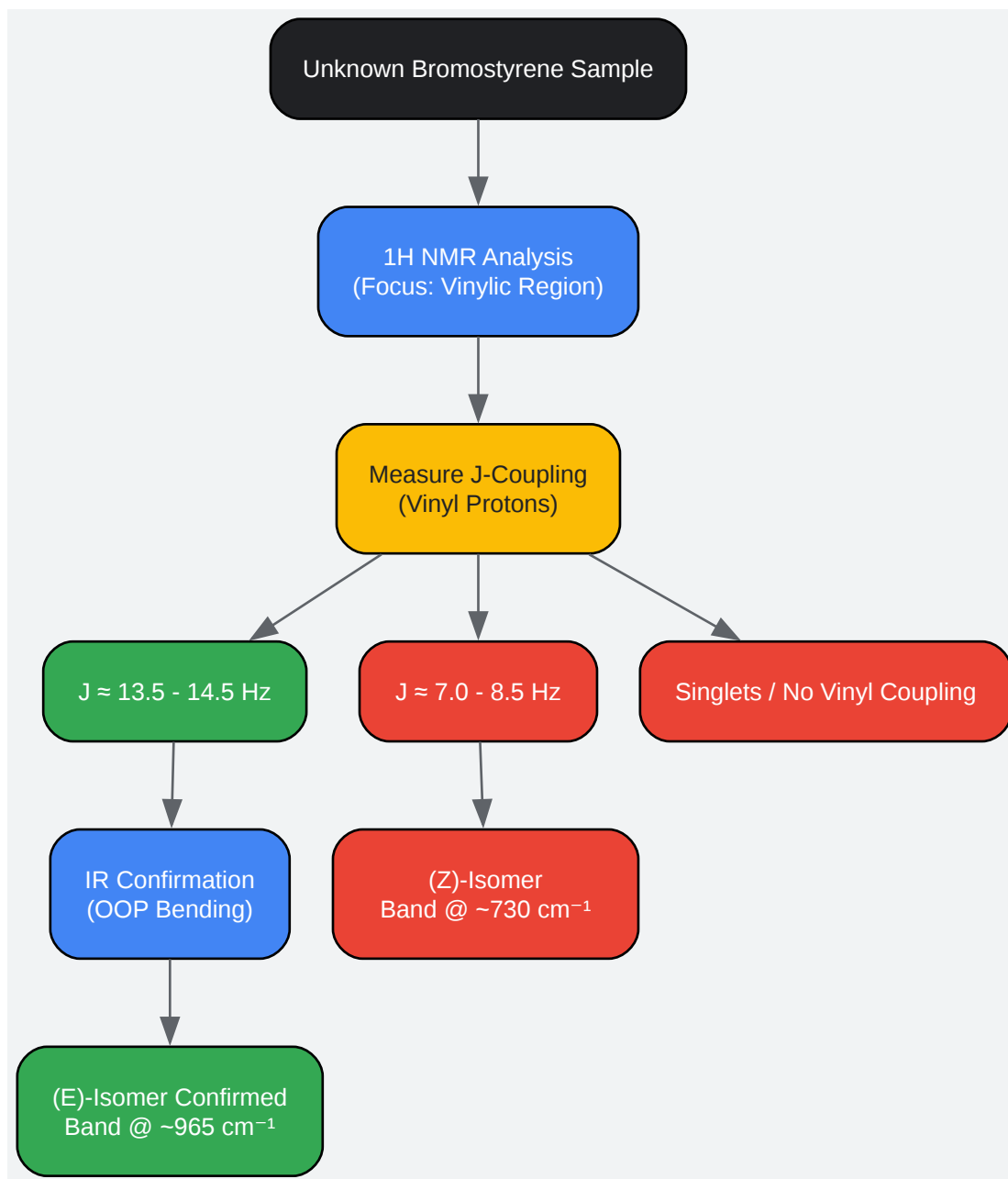
-bromo) isomer can lead to stereochemical scrambling in downstream catalytic cycles, compromising drug efficacy and yield. This guide establishes the definitive "Fingerprint" for the (E) isomer.

Structural Characterization Logic

To validate the identity of (E)-**beta-Bromostyrene**, one must triangulate data from NMR, IR, and MS. The primary challenge is distinguishing the (E) isomer from the (Z) isomer.

- The NMR Decision: The scalar coupling constant () across the vinyl bond is the definitive metric. The Karplus relationship dictates that trans protons (dihedral angle) exhibit a significantly larger coupling constant (Hz) compared to cis protons (Hz).
- The IR Decision: The out-of-plane (OOP) C-H bending vibration is diagnostic. (E)-alkenes show a strong band at ~965 cm , whereas (Z)-alkenes absorb at lower frequencies (~690-730 cm).

Diagram 1: Isomer Identification Decision Tree



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Caption: Logic flow for distinguishing (E)-**beta-Bromostyrene** from Z-isomers and constitutional isomers using NMR and IR markers.

Detailed Spectroscopic Data

A. Nuclear Magnetic Resonance (

H &

C NMR)

Solvent:

| Reference: TMS (

0.00)

The proton spectrum is characterized by two distinct doublets in the olefinic region. The chemical shift inversion is notable: the proton

to the bromine is shielded relative to the

proton due to resonance effects competing with induction, but the coupling constant is the primary identifier.

Nucleus	Assignment	Shift (ppm)	Multiplicity	Coupling (Hz)	Notes
H	Vinyl (C1)	6.75	Doublet (d)	14.0	to Br. Upfield due to resonance.
H	Vinyl (C2)	7.10	Doublet (d)	14.0	to Br. Downfield (deshielded by Ph).
H	Aromatic (Ph)	7.25 - 7.40	Multiplet (m)	-	Overlap of meta/para protons.
H	Aromatic (Ph)	7.40 - 7.50	Multiplet (m)	-	Ortho protons.
C	Vinyl C-Br (C1)	106.5	Singlet	-	Significantly upfield (Heavy Atom Effect).
C	Vinyl C-Ph (C2)	137.2	Singlet	-	
C	Aromatic	126.5, 128.5, 128.8	-	-	Typical mono-substituted benzene pattern.

B. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

Bromine's natural isotopes (

and

) exist in a near 1:1 ratio. This creates a distinctive "twin peak" molecular ion signature which validates the presence of exactly one bromine atom.

m/z	Intensity	Assignment	Interpretation
182	~95%	(Molecular Ion.
)	
184	~93%	(Isotope peak
)	(confirms mono-bromination).
103	100%		Base Peak.[2] Styryl cation (
).
77	~40%		Phenyl cation (loss of acetylene from 103).
51	~15%		Fragmentation of phenyl ring.

C. Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR

Wavenumber ()	Vibration Mode	Significance
3020 - 3060	C-H Stretch ()	Unsaturated/Aromatic protons.
1610 - 1620	C=C Stretch	Alkene backbone (often weak in trans-isomers).
1445, 1490	C=C Ring Stretch	Aromatic skeletal vibrations.
960 - 970	C-H Bend (OOP)	Diagnostic for (E)-geometry.
690, 740	C-H Bend (OOP)	Mono-substituted benzene ring (5 adjacent H).

Experimental Protocol: Stereoselective Synthesis

While commercial sources exist, they often contain 5-10% (Z)-isomer. The following protocol utilizes the Hunsdiecker-type decarboxylative bromination of trans-cinnamic acid. This method is preferred over Wittig olefination because it preserves the trans stereochemistry of the starting material.

Reaction:

Step-by-Step Methodology

- Reagent Prep: In a 100 mL Round Bottom Flask (RBF), dissolve trans-cinnamic acid (10 mmol, 1.48 g) in a 1:1 mixture of Acetonitrile and Water (20 mL).
- Catalyst Addition: Add Lithium Acetate (LiOAc, 1.0 mmol, 10 mol%) as the catalyst.
- Bromination: Add N-Bromosuccinimide (NBS, 11 mmol, 1.96 g) in one portion.
- Reaction: Stir vigorously at room temperature for 2-4 hours. The reaction is monitored by TLC (Hexanes:EtOAc 9:1). The acid spot (baseline) should disappear; the product spot () is non-polar.

- Work-up:
 - Dilute with diethyl ether (50 mL).
 - Wash with saturated (2 x 20 mL) to remove unreacted acid and succinimide.
 - Wash with water (20 mL) and brine (20 mL).
 - Dry organic layer over anhydrous .
- Purification: Filter and concentrate in vacuo. If necessary, purify via short-path silica gel chromatography (100% Hexanes) to remove trace succinimide.

Diagram 2: Synthesis & Purification Workflow



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Caption: Stereoselective synthesis workflow converting cinnamic acid to (E)-**beta-bromostyrene**.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three specific impurities must be quantified:

- (Z)-**beta-Bromostyrene**:
 - Detection: Check for a doublet at 6.4 ppm (Hz) in

H NMR.

- Limit: < 2% for high-efficiency cross-coupling.
- alpha-Bromostyrene (Geminal):
 - Detection: Check for terminal methylene singlets at 5.8 and 6.1 ppm.
 - Cause: Improper synthesis method (e.g., dehydrobromination of dibromide).
- 1,2-Dibromoethylbenzene:
 - Detection: Multiplets in the 4.0 - 5.5 ppm region (saturated alkyl protons).
 - Cause: Incomplete elimination or excess bromine addition.

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